Little gastrin I - 10047-33-3

Little gastrin I

Catalog Number: EVT-242480
CAS Number: 10047-33-3
Molecular Formula: C97H124N20O31S
Molecular Weight: 2098.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Little Gastrin I is a peptide hormone [, ] primarily produced by G cells in the stomach antrum []. It belongs to the gastrin family of hormones, which play a crucial role in regulating various gastrointestinal functions []. Little Gastrin I, along with other forms like Big Gastrin I and minigastrins, act as key regulators of gastric acid secretion and influence gastric motility and mucosal growth [, , ]. While Little Gastrin I plays a significant role in normal physiological processes, its dysregulation is implicated in pathological conditions like peptic ulcers and Zollinger-Ellison syndrome [].

Synthesis Analysis
  • Fragment Condensation: This method involves synthesizing smaller peptide fragments of the target hormone and subsequently linking them together using highly efficient condensation reactions, such as the Wünsch-Weygand procedure, to minimize racemization [, ].

  • Protection Strategies: Synthesis generally employs protecting groups on reactive side chains to prevent unwanted side reactions. The Schwyzer-Wünsch strategy, utilizing tertiary alcohols for maximum side chain protection, has been employed in the synthesis of Little Gastrin I [, ]. Deprotection is typically achieved using trifluoroacetic acid treatment [, ].

  • Purification: Purification of the synthesized hormone is critical to remove impurities and byproducts. Techniques like ion-exchange chromatography on DEAE-Sephadex A-25 and partition chromatography on Sephadex G-25 are commonly employed for this purpose [, ].

Molecular Structure Analysis

Little Gastrin I is a linear peptide composed of 17 amino acids []. Structural studies have revealed:

  • C-terminal Importance: The C-terminal tetrapeptide sequence, -Trp-Met-Asp-Phe-NH2, is crucial for its biological activity [, , ]. This region is highly conserved across different gastrin forms [, , ].

  • Methionine Oxidation: The methionine residue at position 15 is susceptible to oxidation, leading to the formation of methionine sulfoxide, which significantly reduces the hormone's biological activity [, ].

  • Analog Development: To overcome the issue of methionine oxidation, researchers have synthesized analogs where methionine-15 is replaced with leucine, norleucine, or methoxinine [, ]. The methoxinine analog, in particular, exhibits both good biological activity and immunoreactivity [].

Mechanism of Action

Little Gastrin I exerts its biological effects by binding to the cholecystokinin B receptor (CCKBR), a G protein-coupled receptor, located on the surface of target cells, primarily in the stomach []. This binding triggers a cascade of intracellular signaling events that ultimately lead to increased gastric acid secretion.

Physical and Chemical Properties Analysis
  • Susceptibility to Oxidation: The methionine residue at position 15 in Little Gastrin I is prone to oxidation, leading to a loss of biological activity [, ]. This property necessitates careful handling and storage of the hormone and has driven the development of oxidation-resistant analogs.

Applications
  • Physiological Studies: They are crucial tools for investigating the physiological roles of gastrin in regulating gastric acid secretion, gastric motility, and mucosal growth [, , ].

  • Pathological Studies: Researchers utilize Little Gastrin I and its analogs to study conditions associated with abnormal gastrin secretion, such as Zollinger-Ellison syndrome and peptic ulcers [].

  • Immunoassays: Modified forms of Little Gastrin I are used in the development of immunoassays for accurately measuring gastrin levels in biological samples [, , ]. These assays are essential for diagnosing and monitoring conditions related to gastrin dysregulation.

  • Structure-Activity Relationship Studies: Synthesizing and analyzing analogs with specific amino acid substitutions help elucidate the structure-activity relationship of Little Gastrin I [, , ]. This information is crucial for designing more potent or selective gastrin receptor agonists or antagonists.

[15-Leucine]Human Little Gastrin I

Compound Description: This analog of human Little Gastrin I features a leucine residue replacing the methionine at position 15. This substitution aims to address the susceptibility of methionine to oxidation, which can lead to a loss of biological activity in the native hormone.

[15-Norleucine]Human Little Gastrin I

Compound Description: In this Little Gastrin I analog, the methionine residue at position 15 is replaced with norleucine. This modification is also intended to enhance resistance to oxidation while minimizing potential changes in immunoreactivity.

Relevance: This analog exhibits acid secretory potency comparable to Little Gastrin I and improved oxidative stability. Its immunoreactivity is closer to the natural hormone compared to the [15-Leucine]Human Little Gastrin I, making it suitable for both biological and immunological studies.

[15-Methoxinine]Human Little Gastrin I

Compound Description: This analog of Little Gastrin I replaces the methionine at position 15 with methoxinine. This substitution aims to enhance the molecule's resistance to oxidation while preserving its biological and immunological properties.

Relevance: This compound exhibits a high degree of similarity to Little Gastrin I in terms of both biological activity and immunoreactivity, making it a suitable substitute for the natural hormone in various studies.

Nle15-Little Gastrin I (Nle15-HG-17)

Compound Description: This analog of Little Gastrin I features a norleucine substitution for methionine at position 15. It is studied for its interaction with calcium ions, which are important for the biological activity of gastrin peptides.

Relevance: This compound helps understand the role of calcium binding in the activity of Little Gastrin I. Studies show that like the natural hormone, this analog binds to three calcium ions, primarily at the C-terminal tetrapeptide sequence crucial for biological activity.

Human Big Gastrin I

Compound Description: Human Big Gastrin I is a larger precursor molecule that contains the entire amino acid sequence of Little Gastrin I within its structure. It undergoes enzymatic processing to release the active form, Little Gastrin I.

Relevance: As a precursor to Little Gastrin I, Human Big Gastrin I is highly relevant for understanding the biosynthesis and processing of this important hormone.

[32-Leucine]Human Big Gastrin I

Compound Description: This analog of Human Big Gastrin I features a leucine residue at position 32. The synthesis and study of this analog might provide insights into the structure-activity relationship of Human Big Gastrin I, potentially highlighting the importance of specific amino acid residues for its biological functions.

Relevance: This compound is structurally similar to Human Big Gastrin I. Comparing the biological activity of this analog to the native Human Big Gastrin I could reveal the significance of the amino acid at position 32 in the larger precursor.

Des-Trp1-Nle12-Minigastrin I (Nle11-HG-13)

Compound Description: This is a shorter analog of Little Gastrin I, also referred to as minigastrin. It lacks the N-terminal tryptophan residue and has norleucine substituting methionine at position 12. It is studied for its interaction with calcium and magnesium ions, essential for the biological activity of gastrin peptides.

Relevance: Despite being shorter than Little Gastrin I, this analog retains the key C-terminal tetrapeptide sequence and its ability to bind to calcium and magnesium ions. This highlights the importance of the C-terminal region for metal binding and possibly for the biological activity of Little Gastrin I.

[28-Threonine, 31-Norleucine]Cholecystokinin-Pancreozymin-(25-33)-Nonapeptide

Compound Description: This nonapeptide is an analog of the C-terminal fragment of Cholecystokinin-Pancreozymin (CCK-PZ), another important gastrointestinal hormone. This analog contains threonine at position 28 and norleucine at position 31, replacing methionine residues in the native sequence.

Relevance: While not a direct analog of Little Gastrin I, this compound is relevant due to the structural similarities and shared features with gastrin-related peptides, particularly in the context of substituting methionine residues to modulate biological activity.

[28-Threonine, 31-Leucine]Cholecystokinin-Pancreozymin-(25-33)-Nonapeptide

Compound Description: Similar to the previous compound, this is an analog of the C-terminal nonapeptide of CCK-PZ. It features threonine replacing methionine at position 28 and leucine replacing methionine at position 31.

Relevance: This analog further demonstrates the strategy of modifying methionine residues in gastrin-related peptides to study their structure-activity relationships and potentially design more stable or potent analogs. These modifications provide insights relevant to the development of potential therapeutic agents targeting similar pathways to Little Gastrin I.

Nα-Maleoyl-β-alanyl-human-Little-Gastrin-I-[2-17]

Compound Description: This compound is a synthetic derivative of human Little Gastrin I, modified at the N-terminus with a maleoyl-β-alanyl group. This modification introduces a reactive group for conjugation and is used for developing immunogens and tracers in immunoassays.

Relevance: While not naturally occurring, this derivative is crucial for studying Little Gastrin I. It enables the development of sensitive and specific antibodies for research and diagnostic purposes. By conjugating this derivative to carrier proteins or enzymes, researchers can track and quantify Little Gastrin I levels.

Gastrin/Iso-1-cytochrome C Conjugate

Compound Description: This complex comprises Nα-Maleoyl-β-alanyl-human-Little-Gastrin-I-[2-17] conjugated to Iso-1-cytochrome C. This specific conjugation strategy exploits the exposed cysteine residue in Iso-1-cytochrome C for targeted attachment. This conjugate is designed to elicit a robust and specific immune response against Gastrin.

Relevance: This conjugate serves as a highly specific immunogen, leading to the production of antibodies that can differentiate between Little Gastrin I and other gastrin forms with remarkable selectivity, closely mimicking the specificity of the gastrin receptor.

Gastrin/Peroxidase Conjugate

Compound Description: This conjugate consists of Nα-Maleoyl-β-alanyl-human-Little-Gastrin-I-[2-17] linked to horseradish peroxidase. It is created by reacting the modified gastrin derivative with mercaptosuccinylated horseradish peroxidase, resulting in a 1:1 conjugate.

Relevance: This conjugate is vital as a tracer in immunoassays. Its design ensures that it retains the enzymatic activity of horseradish peroxidase and the binding affinity of the gastrin derivative to antigastrin antibodies, enabling sensitive and specific detection of Little Gastrin I.

Fluorogenic Chymotrypsin Substrate-Labeled Gastrin

Compound Description: This derivative involves conjugating a fluorogenic chymotrypsin substrate to Nα-Maleoyl-β-alanyl-human-Little-Gastrin-I-[2-17]. This results in a labeled gastrin molecule that retains its immunoreactivity towards antigastrin antisera.

Relevance: This unique compound is designed as a tracer for a fluorescence immunoassay for Little Gastrin I. This approach enables sensitive gastrin detection by measuring the fluorescence intensity of the released fluorophore after chymotryptic digestion.

Properties

CAS Number

10047-33-3

Product Name

Gastrin I human

IUPAC Name

5-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[2-[[3-(1H-indol-3-yl)-2-[[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C97H124N20O31S

Molecular Weight

2098.2 g/mol

InChI

InChI=1S/C97H124N20O31S/c1-49(2)39-68(114-95(146)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(148)73-19-12-37-117(73)76(121)48-102-85(136)60-24-30-74(119)104-60)93(144)110-65(29-35-81(130)131)91(142)109-64(28-34-80(128)129)90(141)108-63(27-33-79(126)127)89(140)107-62(26-32-78(124)125)88(139)106-61(25-31-77(122)123)87(138)103-50(3)84(135)113-69(41-52-20-22-55(118)23-21-52)86(137)101-47-75(120)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(145)111-66(36-38-149-4)92(143)115-72(44-82(132)133)96(147)112-67(83(98)134)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100,118H,12,19,24-44,47-48H2,1-4H3,(H2,98,134)(H,101,137)(H,102,136)(H,103,138)(H,104,119)(H,105,120)(H,106,139)(H,107,140)(H,108,141)(H,109,142)(H,110,144)(H,111,145)(H,112,147)(H,113,135)(H,114,146)(H,115,143)(H,116,148)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)

InChI Key

GKDWRERMBNGKCZ-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.